molecular formula C16H21ClN2O5 B2436421 N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2320472-17-9

N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2436421
CAS No.: 2320472-17-9
M. Wt: 356.8
InChI Key: MLWJMNHLZFXFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H21ClN2O5 and its molecular weight is 356.8. The purity is usually 95%.
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Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O5/c1-11-2-3-12(8-13(11)17)19-15(22)14(21)18-9-16(24-7-5-20)4-6-23-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWJMNHLZFXFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)OCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23ClN2O4C_{17}H_{23}ClN_{2}O_{4}, with a molecular weight of approximately 354.82 g/mol. The structure features a chloro-substituted aromatic ring, an oxalamide linkage, and a tetrahydrofuran moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H23ClN2O4
Molecular Weight354.82 g/mol
CAS Number2176270-58-7
Purity≥98%

Anticancer Activity

Recent studies have explored the anticancer potential of oxalamides and related compounds. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, although specific data for this compound remains limited.

Antimicrobial Activity

Compounds related to oxalamides have shown promise as antimicrobial agents. Research indicates that certain oxalamide derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the hydroxyethoxy group may enhance solubility and permeability, contributing to improved bioactivity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some oxalamides have been reported to inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, altering cellular signaling pathways.
  • Induction of Oxidative Stress : Certain derivatives can induce oxidative stress in cells, leading to apoptosis.

Study on Anticancer Effects

A study conducted on structurally similar oxalamides revealed that these compounds could inhibit the growth of human breast cancer cells (MCF-7) through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Antimicrobial Research

Research published in Journal of Medicinal Chemistry examined a series of oxalamide derivatives for their antimicrobial properties. It was found that some compounds exhibited IC50 values in the low micromolar range against various pathogens, suggesting potential therapeutic applications.

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